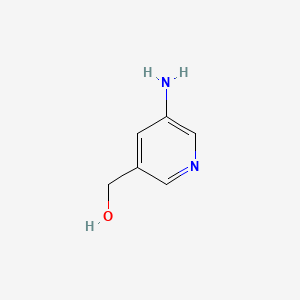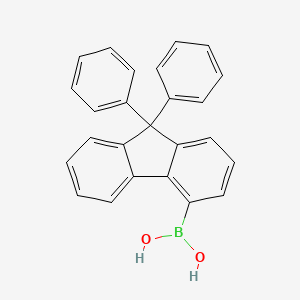
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” is an organic compound that appears as a white solid powder . It is soluble in some organic solvents at room temperature, such as dichloromethane, acetonitrile, and chloroform . This compound is an important intermediate in organic synthesis, used for the synthesis of other compounds . It has a high fluorescence efficiency and can be used as a fluorescent material in optoelectronic devices .
Synthesis Analysis
The synthesis of “(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” can be achieved through the reaction of phenylboronic acid and fluorene-2-aldehyde .Molecular Structure Analysis
The molecular formula of “(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” is C25H19BO2 . The InChI code is 1S/C25H19BO2/c27-26(28)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17,27-28H .Physical And Chemical Properties Analysis
“(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” has a molecular weight of 362.23 . It is a white solid powder at room temperature . It is soluble in some organic solvents, such as dichloromethane, acetonitrile, and chloroform .Scientific Research Applications
Organic Synthesis Intermediate
“(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” is an important intermediate in organic synthesis . It can be used to synthesize other complex organic compounds, contributing to the development of new materials and pharmaceuticals .
Fluorescent Material
This compound exhibits high fluorescence efficiency . Therefore, it can be used as a fluorescent material in optoelectronic devices . This makes it valuable in the production of light-emitting diodes (LEDs), solar cells, and other electronic devices that require efficient light emission .
Electrochemical Properties
Research has shown that fluorene compounds, such as “(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid”, have interesting electrochemical properties . These properties can be exploited in the development of new materials for energy storage and conversion .
Photovoltaic Applications
Due to its fluorescent properties and its ability to absorb and emit light efficiently, “(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” can be used in the development of photovoltaic cells . These cells convert light into electricity, and the efficiency of this conversion can be improved with the use of highly fluorescent materials .
Sensor Technology
The fluorescent properties of “(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” can also be utilized in sensor technology . Sensors that operate based on changes in fluorescence can be used in various fields, including environmental monitoring, medical diagnostics, and industrial process control .
Drug Discovery
As an intermediate in organic synthesis, “(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” can also play a role in drug discovery . It can be used to synthesize new compounds with potential therapeutic effects .
Safety and Hazards
The safety of “(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” has not been fully studied . As an organic compound, it may have certain toxicity and irritability to the human body . When using and handling this compound, appropriate protective measures should be taken, such as wearing experimental gloves and goggles, to avoid contact with skin and eyes . It should be stored away from fire and high temperatures, and a well-ventilated working environment should be ensured . In case of accidental inhalation or skin contact, seek medical attention or consult a professional immediately .
Mechanism of Action
Target of Action
It is known that boronic acids often interact with proteins and enzymes in the body, forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
Boronic acids are known to form reversible covalent bonds with hydroxyl groups in biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are often involved in various biochemical reactions due to their ability to form reversible covalent bonds with hydroxyl groups .
properties
IUPAC Name |
(9,9-diphenylfluoren-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BO2/c27-26(28)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17,27-28H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFGWWZGBTYHTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



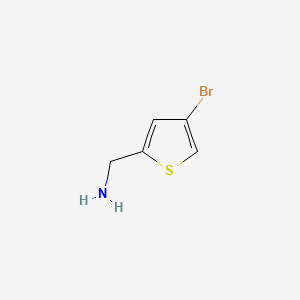



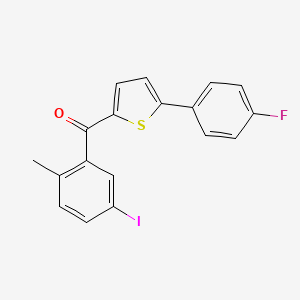


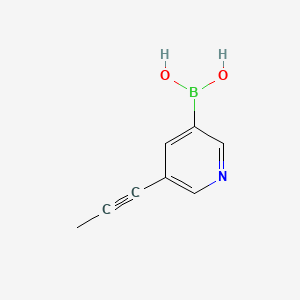
![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/no-structure.png)

